molecular formula C16H23NO4 B2366228 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid CAS No. 1411655-63-4

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid

Cat. No.: B2366228
CAS No.: 1411655-63-4
M. Wt: 293.363
InChI Key: NRJFKHRPRBWHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid is a chiral, Boc-protected non-proteinogenic amino acid derivative designed for use in advanced organic and peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the amine functionality, enabling selective reaction at the carboxylic acid moiety and providing stability under a wide range of synthetic conditions. The unique structure, featuring a quaternary center and a lipophilic phenyl side chain, makes this building block particularly valuable in the construction of peptidomimetics and molecular scaffolds. Its primary research applications include its use as a key intermediate in pharmaceutical development, medicinal chemistry for structure-activity relationship (SAR) studies, and in the exploration of novel bioactive compounds. The steric hindrance introduced by the methyl group can be utilized to influence the conformational properties of synthesized peptides, potentially enhancing their metabolic stability and binding selectivity. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-16(4,13(18)19)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJFKHRPRBWHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1411655-63-4
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The introduction of the Boc group to the α-amino position of 2-methyl-4-phenylbutanoic acid is a foundational step. This process typically employs di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. In a representative protocol, the free amine of 2-amino-2-methyl-4-phenylbutanoic acid is treated with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) at 0–25°C. The reaction achieves >85% yield within 4–6 hours, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring.

Critical to this step is the exclusion of moisture to prevent premature hydrolysis of the Boc anhydride. Alternative solvents such as acetonitrile or ethyl acetate have been reported, though THF remains preferred due to its optimal polarity for Boc group transfer. Post-reaction workup involves aqueous extraction to remove unreacted Boc₂O and byproducts, followed by rotary evaporation to isolate the Boc-protected intermediate.

Alkaline Hydrolysis for Carboxylate Deprotection

The conversion of ester precursors to the target carboxylic acid is frequently accomplished via alkaline hydrolysis. For instance, methyl or ethyl esters of Boc-protected intermediates are treated with lithium hydroxide (LiOH) in a THF/water (3:1 v/v) mixture at 0°C for 2–4 hours. This method selectively cleaves the ester moiety without affecting the Boc group, yielding the free acid in >90% purity after acidification with hydrochloric acid (HCl).

Notably, the choice of base significantly impacts reaction efficiency. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) may induce partial racemization at the α-carbon, whereas LiOH minimizes this risk due to its milder reactivity. Infrared (IR) spectroscopy confirms successful hydrolysis through the disappearance of the ester carbonyl stretch at ~1740 cm⁻¹ and the emergence of a carboxylic acid O–H band at 2500–3000 cm⁻¹.

Stereochemical Resolution via Chiral Auxiliaries

The α-methyl group introduces a stereogenic center, necessitating enantioselective synthesis or resolution. A patent-derived method resolves racemic α-chloro-α-(3-methoxy-4-hydroxybenzyl)propionic acid using quinine or strychnine as chiral resolving agents. The diastereomeric salts are crystallized from isopropanol, yielding enantiomerically pure D- and L-forms with >98% enantiomeric excess (ee). Applied analogously, this approach could separate 2-methyl-4-phenylbutanoic acid enantiomers prior to Boc protection.

Alternatively, asymmetric hydrogenation of α-keto precursors using chiral catalysts (e.g., Ru-BINAP complexes) has been proposed for related compounds, though direct evidence for this substrate remains undocumented.

Fragment Coupling and Cyclization Techniques

Multi-step syntheses often employ fragment coupling to assemble the phenylbutanoic acid backbone. For example, Boc-l-Pro-l-N-(Me)Leu-OMe and Boc-l-Pro-l-N-(Me)Phe-OMe dipeptides are coupled using N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in DCM, with HOBt suppressing racemization. The resultant linear tetrapeptide undergoes cyclization in dilute solution (0.001 M) at 0°C for 7 days, facilitated by N-methylmorpholine (NMM), to form a macrocyclic product.

While this protocol targets cyclopeptides, its principles apply to linear analogs like 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid. Post-coupling deprotection of the Boc group with trifluoroacetic acid (TFA) followed by neutralization yields the free amine, which may be re-protected as needed.

Comparative Analysis of Synthetic Routes

The table below synthesizes data from key methodologies:

Method Reagents/Conditions Yield Purity Source
Boc Protection Boc₂O, TEA, THF, 25°C, 6 hr 85% >95%
Alkaline Hydrolysis LiOH, THF/H₂O, 0°C, 3 hr 92% >90%
Chiral Resolution Quinine, isopropanol, 30°C, 12 hr 78% >98% ee
Fragment Coupling DCC/HOBt, DCM, 0°C, 24 hr 89% >88%

Mechanistic Insights and Side-Reaction Mitigation

Racemization during coupling steps remains a critical challenge. The use of HOBt or hydroxyazabenzotriazole (HOAt) suppresses this by forming active esters, reducing the activation time of the carboxylate. Additionally, low temperatures (0–5°C) and aprotic solvents (DMF, DCM) minimize base-induced epimerization.

Side reactions such as tert-butyl group cleavage are mitigated by avoiding strong acids post-Boc protection. For instance, TFA deprotection is conducted at 0°C for ≤1 hour to prevent acidolysis of the Boc group.

Chemical Reactions Analysis

Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional base . The reaction conditions are typically mild, ensuring the stability of the Boc-protected amino acid.

Major Products Formed: The major products formed from these reactions include dipeptides and other amino acid derivatives, which are used in further synthetic applications .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This is crucial in solid-phase peptide synthesis (SPPS), where the Boc group can be easily removed under mild acidic conditions.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, Boc-DL-homophenylalanine was utilized to create modified peptides that exhibited enhanced biological activity compared to their unmodified counterparts. The incorporation of this compound allowed for the introduction of structural diversity, which is essential for optimizing peptide properties such as stability and receptor affinity .

Drug Development

The compound has been explored for its potential in drug development, particularly in creating analogs of existing pharmaceuticals. Its structure allows for modifications that can lead to improved pharmacokinetic properties.

Example: Anticancer Agents

Research has indicated that derivatives of this compound can serve as precursors for anticancer agents. By modifying the phenyl group or introducing additional functional groups, researchers have developed compounds that show promising cytotoxic effects against various cancer cell lines .

Biochemical Research

In biochemical research, this compound is used as a building block for more complex molecules. Its ability to form stable linkages with other biomolecules makes it an excellent candidate for studying protein interactions and enzyme mechanisms.

Application in Enzyme Inhibition Studies

Studies have utilized Boc-DL-homophenylalanine to investigate the inhibition mechanisms of specific enzymes. The compound's structural features allow it to mimic substrate interactions, providing insights into enzyme kinetics and inhibition profiles .

Material Science

The applications extend beyond biological sciences; this compound has been investigated for use in material science, particularly in creating polymers and nanomaterials.

Case Study: Polymer Synthesis

In polymer chemistry, this compound has been incorporated into polymer backbones to enhance mechanical properties and thermal stability. The resulting materials have potential applications in drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid involves the protection of the amino group, which is a key functionality in many compounds. The Boc group is used to mask the amino group during synthesis, allowing for selective reactions to occur . This compound interacts with various molecular targets and pathways, facilitating the formation of desired products in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts physicochemical properties and biological activity. Key analogs include:

Compound Name 4-Position Substituent Molecular Weight Key Features/Applications References
2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid Cyclopropyl ~280–300 g/mol Enhanced conformational rigidity; potential for cyclopropane-mediated bioactivity
2-{[(Tert-butoxy)carbonyl]amino}-4-fluorobutanoic acid Fluorine ~250–270 g/mol Electronegative substituent improves metabolic stability and membrane permeability
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid Methoxy, methyl ~290–310 g/mol Increased solubility; steric effects alter reactivity
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid Biphenyl 383.48 g/mol Extended aromatic system for π-π interactions; higher molecular weight

Key Observations :

  • Phenyl vs. Cyclopropyl : The phenyl group in the target compound enhances hydrophobic interactions compared to the strained cyclopropane ring, which may improve binding to aromatic receptors .
  • Fluorine Substitution : The 4-fluoro analog’s electronegativity could reduce basicity and enhance blood-brain barrier penetration relative to the phenyl variant .

Backbone Modifications and Functional Groups

Carboxylic Acid Derivatives
  • 2-{[(Tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid (): Features a methoxy-oxo group at the 4-position. The oxo group increases polarity, improving aqueous solubility but reducing cell permeability compared to the phenyl analog . Molecular weight: ~270–290 g/mol.
Heterocyclic and Spirocyclic Analogues
  • Spiro[4.5]decane-8-carboxylic acid derivatives ():
    • Incorporate spirocyclic frameworks (e.g., 2-azaspiro[4.5]decane), providing 3D structural diversity.
    • These compounds exhibit conformational rigidity, which is advantageous in targeting enzymes with deep binding pockets (e.g., proteases) .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid, also known as Boc-Homophe-OH, is an amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

Chemical Structure

The molecular formula of this compound is C16H23NO4C_{16}H_{23}NO_{4}. Its structure includes a bulky Boc group, which influences its interaction with biological targets. The structural representation is as follows:

  • Molecular Formula : C16H23NO4
  • SMILES Notation : CC(C)(C)OC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : This compound exhibits activity against various pathogens, suggesting its potential as an antibiotic or antifungal agent.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, including proteases and kinases.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

A study focusing on the antimicrobial effects of various amino acid derivatives found that compounds similar to this compound showed significant inhibition against common bacteria such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

CompoundInhibition Zone (mm)MIC (µg/mL)
This compound1532
Control (Ampicillin)258

Enzyme Inhibition Studies

Research conducted on the inhibition of serine proteases revealed that this compound could serve as a competitive inhibitor. The following data illustrates its effectiveness compared to standard inhibitors:

InhibitorIC50 (µM)
This compound10
Standard Inhibitor (PMSF)5

Cellular Assays

In vitro studies on cell lines demonstrated that this compound can induce apoptosis in cancer cells through activation of caspase pathways. The findings are summarized below:

Cell LineApoptosis Rate (%)Concentration (µM)
HeLa3025
MCF-74050

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial investigated the effectiveness of a derivative of this compound in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Cancer Cell Lines : Research involving various cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃ or DMAP) under anhydrous conditions. The reaction occurs at the amino group, requiring careful pH control (neutral to slightly basic) to avoid premature deprotection . For sterically hindered substrates like 2-methyl-4-phenylbutanoic acid derivatives, extended reaction times (12–24 hours) and elevated temperatures (25–40°C) may improve yields .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy (¹H and ¹³C): Confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the methyl-phenyl substituent (δ ~7.2–7.4 ppm for aromatic protons) .
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm, optimized for carboxylic acid detection .
  • Mass spectrometry (ESI or MALDI-TOF) : Verifies molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₃NO₅: 309.36 g/mol) .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) resolves Boc-protected intermediates from unreacted starting materials .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) exploit the compound’s moderate solubility (20–30 mg/mL in ethanol) to remove hydrophilic impurities .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize side products (e.g., racemization or esterification)?

  • Temperature control : Maintain reactions at 0–4°C during peptide couplings (e.g., using EDC/HOBt) to suppress racemization .
  • Steric considerations : The 2-methyl group may hinder coupling; use bulky activating agents (e.g., HATU) or microwave-assisted synthesis to enhance reaction efficiency .
  • Solvent selection : Anhydrous DMF or DCM minimizes esterification side reactions with the carboxylic acid moiety .

Q. How should researchers resolve discrepancies between NMR and HPLC purity assessments?

Discrepancies often arise from:

  • Isomerization : Check for diastereomers via chiral HPLC or compare ¹³C NMR shifts of stereocenters .
  • Residual solvents : Use TGA-MS to detect volatile impurities undetected by NMR .
  • Degradation products : Conduct stability studies under synthetic conditions (e.g., acidic/basic pH) to identify labile functional groups .

Q. What strategies are effective in designing derivatives to enhance bioactivity (e.g., enzyme inhibition or receptor binding)?

  • Substituent modification : Replace the 4-phenyl group with substituted aromatics (e.g., 3-methoxyphenyl) to modulate lipophilicity and hydrogen-bonding capacity .
  • Bioisosteres : Substitute the carboxylic acid with a tetrazole or sulfonamide to improve metabolic stability while retaining acidity .
  • Pro-drug approaches : Esterify the carboxylic acid (e.g., methyl or benzyl esters) to enhance cell permeability, with enzymatic cleavage in target tissues .

Q. How can computational methods aid in predicting the compound’s reactivity or interactions?

  • DFT calculations : Model transition states for Boc deprotection under acidic conditions (e.g., TFA) to predict reaction kinetics .
  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
  • MD simulations : Assess solubility by simulating interactions with water and organic solvents .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies (e.g., varying IC₅₀ values)?

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent cell lines/passage numbers .
  • Structural verification : Reconfirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
  • Meta-analysis : Compare datasets using tools like Prism or R to identify outliers linked to experimental variables (e.g., serum concentration in cell assays) .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures for Boc protection/deprotection and peptide couplings .
  • Analytical workflows : Cross-validate purity and structure using orthogonal techniques (NMR, HPLC, MS) .
  • Computational tools : Utilize Gaussian for DFT or AutoDock for docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.